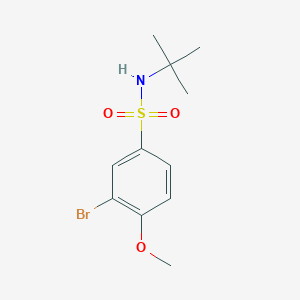

3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKXEBKJHJFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Reagents: Chlorosulfonic acid, dichloromethane (DCM)

- Temperature: -5°C to 20°C

- Reaction Time: Approximately 1.5 hours

- Yield: Up to 98%

Procedure:

- Dissolve 2-bromoanisole in DCM and cool to -5°C.

- Carefully add chlorosulfonic acid dropwise over 30 minutes.

- Allow the mixture to warm gradually to room temperature over 1 hour.

- Quench the reaction with chopped ice, extract the organic layer, and wash with water.

- Concentrate to obtain 3-bromo-4-methoxybenzenesulfonyl chloride as a pale solid.

This method yields high purity sulfonyl chloride suitable for further amide synthesis.

Conversion to 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide

The sulfonyl chloride intermediate reacts with tert-butylamine in the presence of a base, typically potassium carbonate, to afford the sulfonamide.

Reaction Conditions:

- Reagents: Tert-butylamine, potassium carbonate

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Reaction Time: About 2 hours

- Yield: Approximately 77%

Procedure:

- Dissolve the sulfonyl chloride in DCM.

- Add tert-butylamine and potassium carbonate.

- Stir at room temperature for 2 hours.

- Quench the reaction with citric acid solution, extract, and dry the organic layer.

- Purify via recrystallization or chromatography to isolate 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide .

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Synthesis of sulfonyl chloride | Chlorosulfonic acid, 2-bromoanisole | -5°C to 20°C, 1.5 h | 98% | High purity intermediate |

| Conversion to sulfonamide | Tert-butylamine, K2CO3 | Room temperature, 2 h | 77% | Recrystallization for purity |

Research Findings and Notes

- Mechanistic Insights: The sulfonyl chloride formation proceeds via electrophilic chlorosulfonation, with the chlorosulfonic acid adding to the aromatic ring at the ortho position relative to the methoxy group, facilitated by its activating nature.

- Optimization Strategies: Use of low temperature during chlorosulfonation minimizes side reactions and improves yield. The base-mediated amination ensures selective formation of the sulfonamide without overreaction.

- Alternative Routes: Literature suggests that direct sulfonation of the aromatic precursor followed by chlorination can be employed, but the two-step process outlined offers better control and higher yields.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and antitumor properties. Its sulfonamide group is known to exhibit inhibitory effects on various enzymes, making it a candidate for drug development targeting specific diseases.

- Enzyme Inhibition: Research has shown that sulfonamides can inhibit carbonic anhydrase and other enzymes, which are crucial in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

- Anticancer Activity: Studies have indicated that derivatives of benzenesulfonamides can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide have been evaluated for their ability to induce apoptosis in tumor cells.

Biological Research

In biological studies, this compound is utilized to investigate the interactions between small molecules and biological targets such as proteins and nucleic acids.

- Protein-Ligand Interactions: The bromine atom in the compound facilitates halogen bonding, which can enhance binding affinity to target proteins. This property is exploited in structure-activity relationship (SAR) studies to optimize drug candidates.

- Cellular Assays: The compound has been tested in various cellular assays to evaluate its effects on cell proliferation and viability. For example, cytotoxicity assays conducted on cancer cell lines have provided insights into its potential as an anticancer agent.

Material Science

Due to its unique chemical structure, 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide can be used in the synthesis of novel materials.

- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific properties, including thermal stability and chemical resistance. Its incorporation into polymer matrices may enhance material performance in industrial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar sulfonamide compounds. Researchers synthesized a series of benzenesulfonamides and evaluated their cytotoxicity against various cancer cell lines. One derivative showed an IC50 value indicating potent activity against breast cancer cells, suggesting that modifications to the sulfonamide structure can enhance therapeutic efficacy .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers examined the interaction between sulfonamides and carbonic anhydrase. The study demonstrated that specific structural features, including halogen substitution (bromine), significantly increased the binding affinity of these compounds to the enzyme . This finding underscores the importance of structural optimization in drug design.

Mechanism of Action

The mechanism by which 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in binding to enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group reduces polarity and increases steric hindrance compared to smaller substituents like methyl or hydrogen. This may limit solubility but improve pharmacokinetic stability .

- The 2-chlorobenzyl analog (390.68 g/mol) has a higher molecular weight and density due to the aromatic chlorobenzyl group, which also contributes to elevated boiling points .

- The bis-sulfonamide derivative (520.54 g/mol) demonstrates how linker groups (e.g., naphthalene) and multiple sulfonamide units enhance binding affinity in molecular docking studies .

Antibacterial Activity

Sulfonamides with methoxy and halogen substituents exhibit notable antibacterial effects. For example:

Enzyme Inhibition and Molecular Docking

- N,N'-Naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) exhibited a binding energy of −10.7 kcal/mol in docking studies, outperforming the reference ligand 4'-bromoflavone (−8.0 kcal/mol) . This suggests that sulfonamides with extended aromatic systems achieve stronger target interactions.

Biological Activity

3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide (CAS No. 358665-60-8) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide features a bromine atom at the 3-position of the aromatic ring, a tert-butyl group as a substituent at the nitrogen, and a methoxy group at the para position relative to the sulfonamide functional group. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonamide moiety is known to exhibit inhibitory effects on certain enzymes, particularly those involved in bacterial folate synthesis, which can be extrapolated to potential anti-bacterial properties in this compound.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.

- Receptor Modulation : The presence of the methoxy and bromine substituents can enhance binding affinity to specific receptors, potentially modulating cellular signaling pathways.

Anticancer Activity

Studies on structurally related compounds suggest potential anticancer properties. For instance, compounds with methoxy and bromo substitutions have been evaluated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A (related) | 0.56 | Tubulin Polymerization |

| Compound B (related) | 1.0 | Tubulin Polymerization |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine and methoxy groups in enhancing biological activity. For instance:

- Bromo Substituent : Enhances lipophilicity and may improve membrane permeability.

- Methoxy Group : Contributes to electron donation, improving binding interactions with target enzymes.

In a comparative analysis of various analogs, it was found that removing or altering these substituents significantly reduced biological activity, underscoring their importance in maintaining efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of sulfonamides against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structural motifs exhibited potent antibacterial activity.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines such as A549 (lung cancer) demonstrated that compounds with methoxy and bromo substitutions induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide?

- Methodological Answer : Synthesis optimization should focus on regioselective bromination and sulfonamide coupling. For bromination, use controlled stoichiometry of brominating agents (e.g., NBS or Br₂ in DCM) to avoid over-substitution. For sulfonamide formation, employ tert-butylamine under anhydrous conditions with a coupling agent like EDCI/HOBt to enhance yield . Monitor reaction progress via TLC (silica gel, eluent: hexane/EtOAc 3:1) and purify via column chromatography. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify bromine substitution (δ ~7.5 ppm for aromatic protons adjacent to Br) and tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) .

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Compare bond lengths and angles with reported sulfonamide structures (e.g., N-(4-Methoxyphenyl)benzenesulfonamide, C–S bond ~1.76 Å) .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~348.03 Da) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent degradation. Use explosion-proof equipment (e.g., spark-free fume hoods) due to bromine’s reactivity. Wear nitrile gloves and PPE to avoid skin contact, and neutralize spills with sodium bicarbonate . Conduct risk assessments for sulfonamide exposure, referencing SDS data for 4-(tert-butyl)-N-isopropylbenzenesulfonamide (similar tert-butyl sulfonamide) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase). Parameterize the tert-butyl and methoxy groups for hydrophobic/steric interactions. Validate predictions with in vitro assays: measure IC₅₀ values using fluorescence-based enzyme inhibition assays (λₑₓ = 280 nm, λₑₘ = 450 nm) . Compare results with analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Q. What strategies resolve contradictions in solubility data for tert-butyl sulfonamides in polar solvents?

- Methodological Answer : Use a tiered approach:

- Experimental : Measure solubility in DMSO, methanol, and water via gravimetric analysis (25°C, triplicate runs).

- Theoretical : Apply Hansen solubility parameters (δD, δP, δH) to model interactions. Tert-butyl groups increase δD (dispersion forces), while methoxy groups enhance δP (polarity) .

- Cross-reference : Compare with structurally related compounds (e.g., 4-tert-butylbenzenesulfonamide derivatives) to identify outliers .

Q. How can regioselective functionalization of the benzene ring be achieved for derivative synthesis?

- Methodological Answer :

- Electrophilic substitution : Use directing effects—methoxy groups (ortho/para-directing) and sulfonamides (meta-directing). For bromination, leverage the methoxy group’s para-directing influence to target the 3-position .

- Cross-coupling : Apply Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to introduce aryl/heteroaryl groups at the bromine site. Optimize conditions (e.g., 80°C, K₂CO₃ in THF/water) .

Q. What analytical methods detect degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradation via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.